3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-d4

Isotopic enrichment Deuterium incorporation LC-MS/MS internal standard

3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid (CAS 1398065-51-4) is a deuterium-labeled analog of 3-(3-ethoxy-4-methoxyphenyl)propionic acid (CAS 31282-89-0), featuring four deuterium atoms substituted at the 2,2,3,3 positions of the propionic acid side chain. This compound belongs to the class of stable isotope-labeled (SIL) phenylpropionic acid derivatives, designed primarily for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical workflows.

Molecular Formula C12H16O4
Molecular Weight 228.28 g/mol
Cat. No. B12295982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-d4
Molecular FormulaC12H16O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CCC(=O)O)OC
InChIInChI=1S/C12H16O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14)/i5D2,7D2
InChIKeyXOHHVCSPHJILQB-CWUGWKFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 Acid: A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS


3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid (CAS 1398065-51-4) is a deuterium-labeled analog of 3-(3-ethoxy-4-methoxyphenyl)propionic acid (CAS 31282-89-0), featuring four deuterium atoms substituted at the 2,2,3,3 positions of the propionic acid side chain . This compound belongs to the class of stable isotope-labeled (SIL) phenylpropionic acid derivatives, designed primarily for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical workflows [1][2]. With a molecular formula of C₁₂H₁₂D₄O₄ and molecular weight of 228.28 g/mol, the deuterium incorporation results in a nominal mass shift of +4 Da relative to the unlabeled parent compound, enabling unequivocal chromatographic and mass spectrometric differentiation . The compound is commercially available from multiple vendors (e.g., CDN Isotopes Product No. D-7420) with typical isotopic enrichment specifications of 98 atom % D and is supplied in research quantities for analytical method development, pharmacokinetic studies, and metabolism investigations .

Why Unlabeled 3-(3-Ethoxy-4-methoxyphenyl)propionic Acid or Structural Analogs Cannot Replace the D4-Labeled Standard in Quantitative LC-MS/MS


Generic substitution of a stable isotope-labeled internal standard with either its unlabeled counterpart or a structurally related analog fails to deliver equivalent analytical performance in quantitative LC-MS/MS workflows. Unlabeled 3-(3-ethoxy-4-methoxyphenyl)propionic acid (CAS 31282-89-0) is chemically indistinguishable from the analyte in mass spectrometric detection and therefore cannot serve as an internal standard for the same compound; it introduces co-eluting signal interference that compromises quantification accuracy [1]. Structural analogs—compounds with similar chemical properties but different molecular scaffolds—exhibit divergent extraction recoveries, chromatographic retention times, and ionization efficiencies under electrospray conditions, leading to incomplete correction of matrix effects and sample preparation variability [2][3]. In contrast, the deuterium-labeled D4 analog maintains near-identical physicochemical behavior to the analyte while providing a distinct +4 Da mass shift that enables independent MS/MS channel monitoring, thereby correcting for ionization suppression/enhancement, extraction losses, and injection variability simultaneously—a capability that neither unlabeled nor structural analog internal standards can provide [4].

Quantitative Differentiation Evidence: 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 Acid vs. Unlabeled and Alternative Internal Standards


Isotopic Purity and Enrichment: Guaranteed 98 Atom % D Specification for Reliable Quantification

This D4-labeled compound is commercially supplied with a certified isotopic enrichment of 98 atom % D, ensuring that ≥98% of molecules contain four deuterium atoms at the specified positions . This high enrichment minimizes the presence of unlabeled or partially labeled species (e.g., D0, D1, D2, D3 isotopologues) that could co-elute with the analyte and introduce positive bias in quantification. In contrast, lower-enrichment deuterated standards (e.g., those with <95 atom % D) require correction factors for isotopic overlap and increase method uncertainty .

Isotopic enrichment Deuterium incorporation LC-MS/MS internal standard Method validation

Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Independent MS/MS Channel Monitoring Without Spectral Overlap

The incorporation of four deuterium atoms at the 2,2,3,3 positions of the propionic acid side chain produces a nominal mass increase of +4 Da relative to the unlabeled analyte (molecular weight 228.28 vs. 224.26) . This mass difference exceeds the generally accepted minimum threshold of +3 Da required for small-molecule LC-MS/MS applications to prevent spectral overlap between the [M+H]⁺ ion isotope clusters of the analyte and internal standard . The D4 labeling design thus enables unambiguous selection of distinct precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode without requiring mathematical deconvolution of overlapping isotope patterns.

Mass shift Multiple reaction monitoring (MRM) Isotopic interference LC-MS/MS method development

Deuterium Labeling Position: Side-Chain 2,2,3,3-D4 Placement Avoids Back-Exchange Liabilities of Alpha-Carbonyl and Aromatic Labels

The deuterium labels in this compound are positioned at the 2,2,3,3 carbons of the propionic acid side chain—adjacent to, but not directly alpha to, the carboxylic acid carbonyl group . In contrast, deuterium placed on the alpha-carbon (C-2 position only) adjacent to the carbonyl is susceptible to base-catalyzed or keto-enol tautomerism-mediated hydrogen-deuterium exchange under certain sample preparation conditions (e.g., alkaline pH, prolonged storage in protic solvents), leading to gradual loss of label and compromised quantification . The D4 design distributes label across both C-2 and C-3 positions, reducing the proportion of labile alpha-deuterium and enhancing overall label integrity.

Hydrogen-deuterium exchange Label stability Method ruggedness Bioanalytical sample preparation

Chromatographic Co-Elution Behavior: Near-Identical Retention Time to Unlabeled Analyte Ensures Consistent Matrix Effect Compensation

Stable isotope-labeled internal standards are widely recognized to exhibit chromatographic retention times nearly identical to their unlabeled counterparts under reversed-phase LC conditions, typically differing by less than 0.05 minutes due to the inverse isotope effect of deuterium [1]. This near-co-elution ensures that both the analyte and internal standard experience the same matrix environment at the moment of electrospray ionization, enabling effective correction for ion suppression or enhancement caused by co-extracted matrix components. In contrast, structural analog internal standards may elute at significantly different retention times (often differing by >0.5 minutes), resulting in inconsistent matrix effect compensation and reduced method accuracy [2].

Chromatographic retention time Matrix effect correction Ion suppression LC-MS/MS method validation

Equivalent Extraction Recovery and Ionization Efficiency to Analyte: Enables True Correction of Sample Preparation Variability

Deuterated internal standards exhibit extraction recoveries and electrospray ionization efficiencies that are statistically indistinguishable from those of the unlabeled analyte, a property not shared by structural analogs. As established in the literature, deuterium substitution at carbon positions remote from ionizable functional groups does not alter lipophilicity, pKa, or protein binding sufficiently to affect liquid-liquid extraction (LLE) or solid-phase extraction (SPE) behavior . Consequently, the ratio of analyte-to-internal-standard peak area accurately reflects the true analyte concentration regardless of variable recovery across samples—a critical advantage in pharmacokinetic studies where extraction efficiency may fluctuate due to matrix complexity or operator technique [1].

Extraction recovery Ionization efficiency Matrix-matched calibration LC-MS/MS quantification

Commercial Availability in Multiple Quantities: 0.05 g and 0.1 g Pack Sizes with Room Temperature Stability Support Method Development to Routine Use

This D4-labeled compound is commercially available in both 0.05 g and 0.1 g pack sizes from CDN Isotopes (Product No. D-7420) and other vendors, with documented room temperature storage stability . The product is classified as non-hazardous for transport, simplifying international shipping logistics . In contrast, some custom-synthesized deuterated standards are available only in single-use milligram quantities with cold-chain storage requirements, creating procurement friction and limiting feasibility for large-scale method validation studies. The product's commercial stability specification indicates re-analysis for chemical purity is recommended after three years of storage under recommended conditions .

Procurement Stability Storage conditions Method development

Optimal Application Scenarios for 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 Acid Based on Verified Differentiation Evidence


LC-MS/MS Method Development and Validation for Quantitative Bioanalysis of 3-(3-Ethoxy-4-methoxyphenyl)propionic Acid in Biological Matrices

This D4-labeled compound is the optimal internal standard for developing and validating LC-MS/MS methods to quantify 3-(3-ethoxy-4-methoxyphenyl)propionic acid in plasma, urine, tissue homogenates, or cell culture media. The +4 Da mass shift ensures clean MRM channel separation, the 98 atom % D enrichment minimizes isotopic correction complexity, and the near-identical chromatographic retention time enables effective matrix effect compensation [1][2]. These properties directly support method validation parameters including accuracy (bias <15%), precision (CV <15%), and matrix effect assessment as required by ICH M10 and FDA bioanalytical method validation guidance.

Pharmacokinetic and Toxicokinetic Studies Requiring Regulatory-Compliant Quantification of 3-(3-Ethoxy-4-methoxyphenyl)propionic Acid

For preclinical and clinical pharmacokinetic studies where 3-(3-ethoxy-4-methoxyphenyl)propionic acid or its structural analogs are administered as drug candidates or metabolites, this D4 internal standard enables precise quantification across wide dynamic ranges (typical of deuterated SIL-IS methods: e.g., 5-2500 ng/mL linearity demonstrated for analogous compounds) [1]. The identical extraction recovery and ionization efficiency of the D4 standard relative to the analyte eliminates the need for matrix-matched calibration curves, reducing analytical batch complexity and accelerating sample throughput—critical considerations for large pharmacokinetic studies with hundreds to thousands of samples.

Metabolic Pathway Tracing and Stable Isotope-Resolved Metabolomics Using LC-HRMS

In stable isotope-resolved metabolomics (SIRM) studies investigating the metabolic fate of 3-(3-ethoxy-4-methoxyphenyl)propionic acid or related phenylpropanoid derivatives, this D4-labeled compound can serve as both an internal standard for absolute quantification and a tracer for metabolic flux analysis. The side-chain 2,2,3,3-D4 labeling pattern avoids back-exchange during sample derivatization and prolonged LC runs, ensuring that the isotopologue distribution remains intact for accurate flux calculations. The compound's phenylpropionic acid scaffold places it within a class of molecules relevant to studies of dietary polyphenol metabolism and gut microbiota-derived aromatic acid production [2].

Method Transfer and Cross-Laboratory Harmonization in Multi-Site Clinical or CRO Bioanalytical Studies

The commercial availability of this D4 standard in consistent, quality-controlled batches (0.05 g and 0.1 g sizes, 98 atom % D specification) from established isotope suppliers (e.g., CDN Isotopes Product No. D-7420) supports method transfer across laboratories and contract research organizations (CROs) [1]. The non-hazardous shipping classification and room temperature storage stability simplify logistics for multi-site trials [2]. The three-year re-analysis interval for chemical purity provides a defined shelf-life parameter that can be incorporated into standard operating procedures and laboratory quality management systems, ensuring long-term method continuity.

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